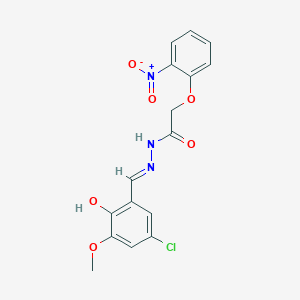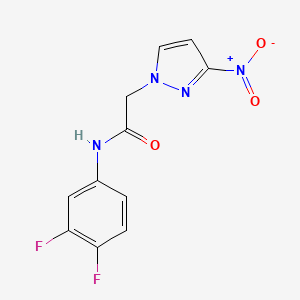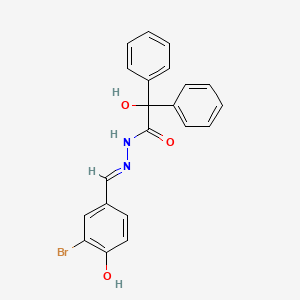
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as CHM-1, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it has been hypothesized to work through multiple pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to modulate the immune system, leading to reduced inflammation. It has also been found to disrupt the cell membrane of certain bacteria, leading to their death.
Biochemical and Physiological Effects
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have various biochemical and physiological effects in animal models. It has been found to reduce tumor growth and proliferation, reduce inflammation, and inhibit the growth of certain bacteria. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have antioxidant properties, leading to reduced oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its specificity for certain enzymes and pathways. This allows for targeted studies on specific diseases or conditions. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have low toxicity in animal models, making it a safer option for lab experiments. However, one limitation of using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and efficacy in different types of cancer. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. Further studies are needed to determine its efficacy in these areas. Finally, the synthesis method of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can be further optimized to increase yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method has been optimized to yield high purity and high yield of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and bacterial infections. Its mechanism of action is not fully understood, but it has been found to work through multiple pathways. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has various biochemical and physiological effects in animal models, including reducing tumor growth and proliferation, reducing inflammation, and inhibiting the growth of certain bacteria. While there are limitations to using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments, its specificity and low toxicity make it a promising candidate for future research.
Synthesis Methods
The synthesis of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 2-nitrophenol in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with hydrazine hydrate to yield N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. This synthesis method has been optimized to yield high purity and high yield of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Scientific Research Applications
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-cancer properties, specifically in inhibiting the growth and proliferation of cancer cells. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-microbial properties, specifically in inhibiting the growth of certain bacteria.
properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6/c1-25-14-7-11(17)6-10(16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZPHAXYOLMBI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)

![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)